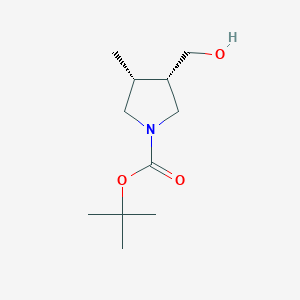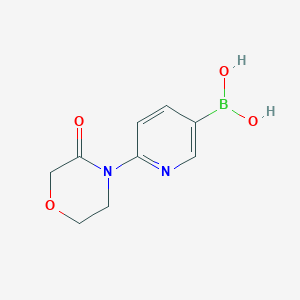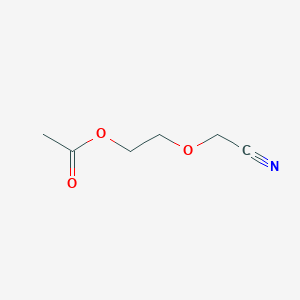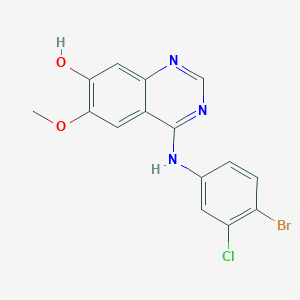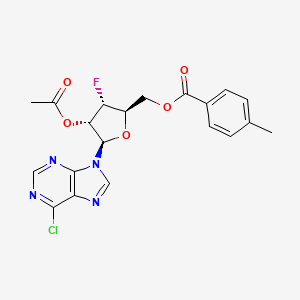
((2R,3R,4S,5R)-4-Acetoxy-5-(6-chloro-9H-purin-9-yl)-3-fluorotetrahydrofuran-2-yl)methyl 4-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((2R,3R,4S,5R)-4-Acetoxy-5-(6-chloro-9H-purin-9-yl)-3-fluorotetrahydrofuran-2-yl)methyl 4-methylbenzoate is a complex organic compound that belongs to the class of substituted nucleoside derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,3R,4S,5R)-4-Acetoxy-5-(6-chloro-9H-purin-9-yl)-3-fluorotetrahydrofuran-2-yl)methyl 4-methylbenzoate involves multiple steps, starting from readily available precursorsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process .
Analyse Des Réactions Chimiques
Types of Reactions
((2R,3R,4S,5R)-4-Acetoxy-5-(6-chloro-9H-purin-9-yl)-3-fluorotetrahydrofuran-2-yl)methyl 4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions could result in a variety of substituted derivatives, depending on the nature of the substituent introduced .
Applications De Recherche Scientifique
Chemistry
In chemistry, ((2R,3R,4S,5R)-4-Acetoxy-5-(6-chloro-9H-purin-9-yl)-3-fluorotetrahydrofuran-2-yl)methyl 4-methylbenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology
In biological research, this compound is studied for its interactions with various biomolecules. Its ability to mimic natural nucleosides makes it a valuable tool for studying DNA and RNA synthesis and function .
Medicine
The primary application of this compound in medicine is as an anticancer agent. It has shown promise in preclinical studies for its ability to inhibit the growth of cancer cells by interfering with DNA replication .
Industry
In the industrial sector, this compound could be used in the production of pharmaceuticals and other high-value chemicals. Its unique properties make it suitable for various applications, including as an intermediate in the synthesis of other active pharmaceutical ingredients .
Mécanisme D'action
The mechanism of action of ((2R,3R,4S,5R)-4-Acetoxy-5-(6-chloro-9H-purin-9-yl)-3-fluorotetrahydrofuran-2-yl)methyl 4-methylbenzoate involves its incorporation into DNA or RNA, where it disrupts normal nucleic acid function. This disruption can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The compound targets specific enzymes involved in nucleic acid synthesis, such as DNA polymerase .
Comparaison Avec Des Composés Similaires
Similar Compounds
- ((2R,3R,4R)-3-(Benzoyloxy)-4-fluoro-4-methyl-5-oxotetrahydrofuran-2-yl)methyl benzoate
- ((2R,3R,4R)-3-(4-Chlorobenzoyloxy)-4-fluoro-4-methyl-5-oxotetrahydrofuran-2-yl)methyl 4-chlorobenzoate
- ((2R,3S)-3-(tert-Butyldiphenylsilyloxy)-2,3-dihydrofuran-2-yl)methanol
Uniqueness
What sets ((2R,3R,4S,5R)-4-Acetoxy-5-(6-chloro-9H-purin-9-yl)-3-fluorotetrahydrofuran-2-yl)methyl 4-methylbenzoate apart from similar compounds is its specific combination of functional groups and stereochemistry. This unique structure contributes to its distinct biological activity and potential therapeutic applications .
Propriétés
Formule moléculaire |
C20H18ClFN4O5 |
|---|---|
Poids moléculaire |
448.8 g/mol |
Nom IUPAC |
[(2R,3R,4S,5R)-4-acetyloxy-5-(6-chloropurin-9-yl)-3-fluorooxolan-2-yl]methyl 4-methylbenzoate |
InChI |
InChI=1S/C20H18ClFN4O5/c1-10-3-5-12(6-4-10)20(28)29-7-13-14(22)16(30-11(2)27)19(31-13)26-9-25-15-17(21)23-8-24-18(15)26/h3-6,8-9,13-14,16,19H,7H2,1-2H3/t13-,14-,16-,19-/m1/s1 |
Clé InChI |
ZGDFADBOEZXSJY-NPNMTCQASA-N |
SMILES isomérique |
CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=CN=C4Cl)OC(=O)C)F |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=NC4=C3N=CN=C4Cl)OC(=O)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(4,6-Dichloro-1H-benzimidazol-2-yl)sulfanyl]acetic acid](/img/structure/B12934063.png)
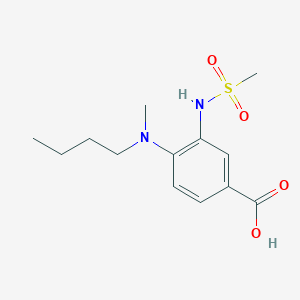
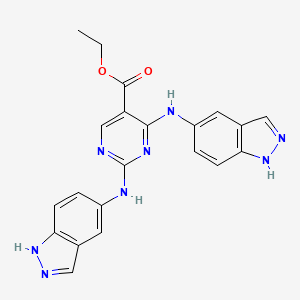
![tert-Butyl (3-hydroxy-1-oxaspiro[3.3]heptan-6-yl)carbamate](/img/structure/B12934069.png)
![[(2R,3R,4S,5R)-3-benzoyloxy-5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B12934070.png)

![6-(tert-Butoxycarbonyl)-2,2-difluoro-1-methyl-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B12934082.png)
